molecular formula C8H4ClN3 B6329639 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine CAS No. 1272758-19-6

5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine

Cat. No. B6329639
CAS RN: 1272758-19-6
M. Wt: 177.59 g/mol
InChI Key: QHNAHHLNFBWXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocycle . It has the empirical formula C7H5ClN2 and a molecular weight of 152.58 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of this compound is Clc1cnc2[nH]ccc2c1 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 152.58 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Therapy

5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine: derivatives have shown promise in anticancer therapy. They exhibit inhibitory effects against FMS kinase, making them potential candidates for the development of anticancer and antiarthritic drugs . The pyrrolopyridine scaffold is particularly significant in the synthesis of compounds like Vemurafenib and Pexidartinib, which are used in treating cancers .

Kinase Inhibition

The compound’s derivatives are known to inhibit various kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This inhibition can lead to the suppression of cell proliferation and is a valuable trait in the development of treatments for diseases characterized by abnormal cell growth .

Antimicrobial and Antifungal Applications

Pyrrolopyridine derivatives, including 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine , have been reported to possess antimicrobial and antifungal properties. These properties make them useful in the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

These compounds have also been identified to have anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases .

Antiviral Activity

The pyrrolopyridine scaffold has been associated with antiviral activity, suggesting potential use in the development of antiviral drugs .

Neuroprotective Effects

Some derivatives of 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine have shown neuroprotective effects, which could be explored for the treatment of neurodegenerative diseases .

Analytical Chemistry Applications

Compounds containing the pyrrolopyridine structure have been used in analytical chemistry for the selective detection of ions such as Zn2+, Cd2+, and Hg2+, as well as for the detection of water and fluoride ions .

Organic Material Synthesis

The pyrrolopyridine scaffold is employed in the synthesis of organic materials due to its stability and reactivity, which can be tailored for specific applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, with the hazard statement H302 . The signal word is Warning .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAHHLNFBWXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

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